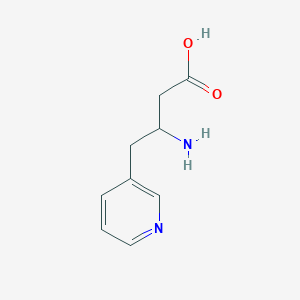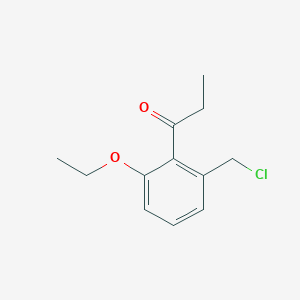
1-(2-(Chloromethyl)-6-ethoxyphenyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(Chloromethyl)-6-ethoxyphenyl)propan-1-one is an organic compound with a complex structure that includes a chloromethyl group, an ethoxy group, and a propanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Chloromethyl)-6-ethoxyphenyl)propan-1-one typically involves multiple steps. One common method starts with the ethylation of a phenol derivative to introduce the ethoxy group. This is followed by chloromethylation using formaldehyde and hydrochloric acid. The final step involves the formation of the propanone backbone through a Friedel-Crafts acylation reaction using acetyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the process, reducing the risk of side reactions and improving overall efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(2-(Chloromethyl)-6-ethoxyphenyl)propan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used for reduction.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO₄ can yield carboxylic acids, while reduction with NaBH₄ can produce alcohols.
Scientific Research Applications
1-(2-(Chloromethyl)-6-ethoxyphenyl)propan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-(2-(Chloromethyl)-6-ethoxyphenyl)propan-1-one exerts its effects involves interactions with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, potentially altering their function. The ethoxy group and propanone backbone contribute to the compound’s overall reactivity and stability, influencing its behavior in different chemical environments.
Comparison with Similar Compounds
Similar Compounds
Phenylacetone: Similar in structure but lacks the chloromethyl and ethoxy groups.
1-Phenyl-2-propanone: Another related compound with a simpler structure.
Thiophene derivatives: These compounds share some reactivity patterns but have a different core structure.
Uniqueness
1-(2-(Chloromethyl)-6-ethoxyphenyl)propan-1-one is unique due to the presence of both the chloromethyl and ethoxy groups, which confer distinct reactivity and potential applications. The combination of these functional groups makes it a versatile intermediate in organic synthesis and a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C12H15ClO2 |
|---|---|
Molecular Weight |
226.70 g/mol |
IUPAC Name |
1-[2-(chloromethyl)-6-ethoxyphenyl]propan-1-one |
InChI |
InChI=1S/C12H15ClO2/c1-3-10(14)12-9(8-13)6-5-7-11(12)15-4-2/h5-7H,3-4,8H2,1-2H3 |
InChI Key |
TUXNVAOUJKPGDN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C=CC=C1OCC)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


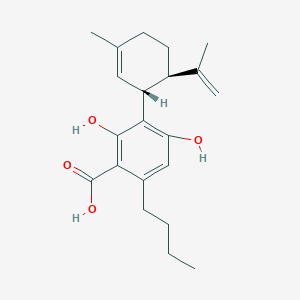
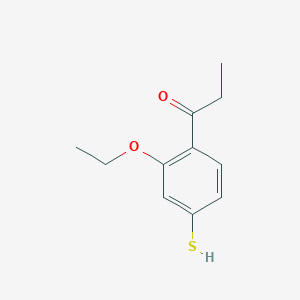
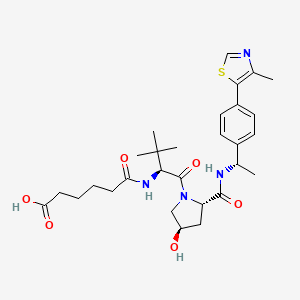
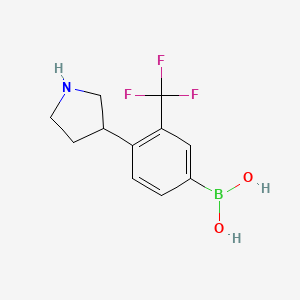
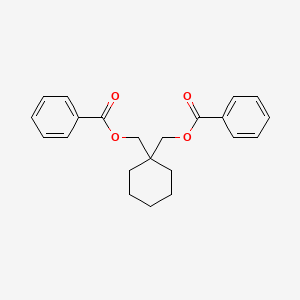
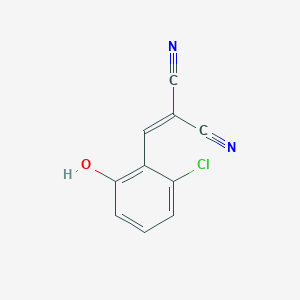
![Butanoic acid, 4-[2,6-bis(1,1-dimethylethyl)-4-formylphenoxy]-, ethyl ester](/img/structure/B14074522.png)
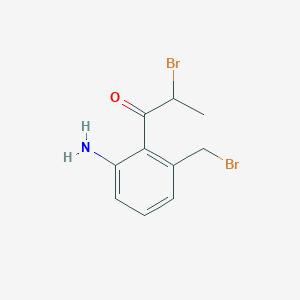



![Methyl 3-[(but-3-en-1-yl)amino]but-2-enoate](/img/structure/B14074540.png)
